Finkelstein Reactivity: Zero Exchange in 1,3-Dioxan-5-ol Tosylate vs. Slow Exchange in 1,3-Di-O-alkylglycerol Tosylate
In the Finkelstein reaction with sodium iodide in boiling butanone, the p‑toluenesulfonate ester of 2‑substituted‑1,3‑dioxane‑5‑ol undergoes no halogen exchange, whereas the p‑toluenesulfonate ester of 1,3‑di‑O‑alkylglycerol undergoes slow exchange [1]. This reactivity divergence is attributed to the stereoelectronic environment of the six‑membered dioxane ring, which shields the leaving group from nucleophilic attack [2].
| Evidence Dimension | Finkelstein reaction rate (tosylate to iodide exchange) |
|---|---|
| Target Compound Data | No exchange (reaction rate = 0) |
| Comparator Or Baseline | 1,3‑Di‑O‑alkylglycerol p‑toluenesulfonate: slow exchange |
| Quantified Difference | Complete inhibition of exchange in the 1,3‑dioxan‑5‑ol derivative compared to measurable exchange in the acyclic glycerol analog |
| Conditions | Boiling butanone, sodium iodide |
Why This Matters
For synthetic chemists, the complete inertness of 1,3‑dioxan‑5‑ol tosylate in Finkelstein conditions enables selective functionalization of other hydroxyl groups in polyol systems without competitive side reactions.
- [1] Ye XL, Xu RQ, Zhang P. THE FINKELSTEIN REACTION OF 2-SUBSTITUTED-1,3-DIOXANE-5-OL AND 1,3-DI-O-ALKYLGLYLCEROL P-TOLUENESULFONATES WITH SODIUM-IODIDE. Acta Chimica Sinica. 1982;(11):1051–1059. View Source
- [2] Ye XL, Xu RQ, Zhang P. THE FINKELSTEIN REACTION OF 2-SUBSTITUTED-1,3-DIOXANE-5-OL AND 1,3-DI-O-ALKYLGLYLCEROL P-TOLUENESULFONATES WITH SODIUM-IODIDE. Acta Chimica Sinica. 1982;(11):1051–1059. (Theoretical analysis section) View Source
